
Acetic acid;(3-methyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3-methyloxiran-2-yl)methanol, also known as oxiranemethanol, 3-methyl-, acetate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methyloxiran-2-yl)methanol typically involves the esterification of 3-methyloxiran-2-ylmethanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows: [ \text{3-methyloxiran-2-ylmethanol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous processes using fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the product is separated by distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or thiols
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3-methyloxiran-2-yl)methanol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and acetates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Wirkmechanismus
The mechanism of action of acetic acid;(3-methyloxiran-2-yl)methanol involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity . The acetate group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosfomycin: [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, an antibiotic with a similar epoxide ring structure.
Oxiranemethanol derivatives: Compounds with variations in the substituents on the oxirane ring, such as 2-oxiranemethanol, 3-propyl-, (2R,3R)-.
Uniqueness
Acetic acid;(3-methyloxiran-2-yl)methanol is unique due to its combination of an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
109857-33-2 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
acetic acid;(3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LIRMJFFHICLGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
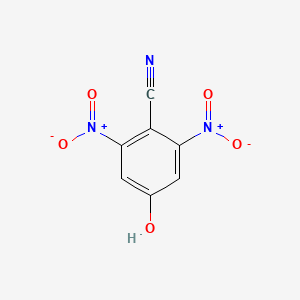
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
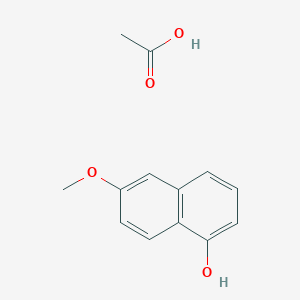
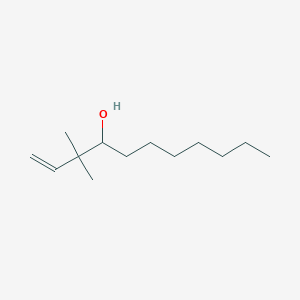
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
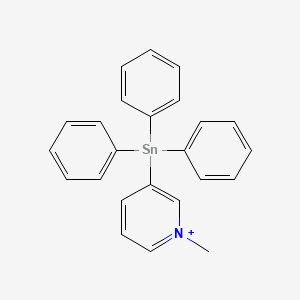
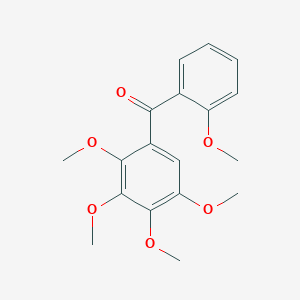
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
